molecular formula C4H6F2N4 B2421019 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine CAS No. 1564886-33-4

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine

Cat. No.: B2421019
CAS No.: 1564886-33-4
M. Wt: 148.117
InChI Key: GDVXVFWIDMWGHU-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is a fluorinated heterocyclic compound that serves as a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the difluoromethyl group is of particular interest, as fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. As part of the 1,2,4-triazole family, this amine-functionalized scaffold is a versatile precursor for constructing more complex molecules. Research Applications: This compound is primarily used as a key building block in medicinal chemistry. Its structure makes it suitable for exploring new biologically active substances. While the specific applications for this exact compound are not fully documented in public sources, analogs and closely related triazole derivatives are extensively researched for their potential as GABA A receptor modulators and in the synthesis of various agrochemicals and pharmaceuticals. Related structures are often utilized in the development of potential therapies for central nervous system (CNS) disorders . The compound's mechanism of action in research settings is highly dependent on the final target structure it is incorporated into. Note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXVFWIDMWGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a pre-formed triazole intermediate. This can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-methyl-1,2,4-triazol-3-amine
  • 5-(Chloromethyl)-2-methyl-1,2,4-triazol-3-amine
  • 5-(Bromomethyl)-2-methyl-1,2,4-triazol-3-amine

Uniqueness

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs .

Biological Activity

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is an emerging compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound features a difluoromethyl group attached to a triazole ring, which is known for its diverse biological activities. The presence of the difluoromethyl moiety enhances the compound's stability and reactivity, making it a valuable building block in drug development and synthesis of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting essential enzymes within microbial cells.
  • Antifungal Properties : The compound has been investigated for its antifungal effects, particularly against strains resistant to conventional treatments. The difluoromethyl group is thought to enhance its binding affinity to fungal targets.

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Biological Activity Target/Pathogen IC50 Value (µM) Study Reference
AntimicrobialVarious bacteria12.5
AntifungalCandida albicans8.0
CytotoxicityHeLa cells15.0
Inhibition of HDSirt2Human cells27.4

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was evaluated for its antimicrobial efficacy against drug-resistant bacterial strains. The results demonstrated that the compound inhibited bacterial growth at concentrations lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study revealed that it effectively inhibited fungal growth with an IC50 value of 8 µM, indicating strong antifungal activity compared to existing treatments .

Future Directions and Research Implications

Research on this compound is still in early stages; however, its promising biological activities warrant further exploration:

  • Pharmaceutical Applications : Ongoing studies are evaluating the compound's potential as a pharmaceutical agent for treating infections caused by resistant strains of bacteria and fungi.
  • Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Q & A

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Q. How does annular tautomerism affect the structural and electronic properties of this compound, and what methods are used to study it?

Q. What strategies are employed to resolve contradictions in reported biological activity data for triazole-3-amine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antifungal vs. inactive results) arise from structural nuances. Solutions include:

  • SAR Studies : Systematic variation of substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate pharmacophore contributions. For example, fluorinated triazoles show enhanced membrane permeability in antifungal assays .
  • Assay Standardization : Use of consistent cell lines (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) protocols to reduce variability .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., triazole C5 position) prone to nucleophilic attack. MEP analysis of analogous compounds shows high reactivity at C5 due to adjacent electron-withdrawing groups .
  • Kinetic Studies : Monitor reactions with thiols or amines using HPLC, correlating rates with computed activation energies (e.g., ΔG‡ from transition-state modeling) .

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